(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Overview
Description
(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with two oxo groups at positions 2 and 4, and an acetic acid moiety at position 3. Quinazolinone derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as glycine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazolinone core. The key steps in the synthesis include:
Formation of the intermediate: 2-isothiocyanobenzoic acid esters react with glycine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups, potentially leading to different biological activities.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit a range of biological activities.
Scientific Research Applications
(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant activity.
Biological Research: The compound is used as a scaffold for the development of new drugs targeting various biological pathways.
Industrial Applications: It is used in the synthesis of other quinazolinone derivatives, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid involves its interaction with specific molecular targets. For example, it has been shown to act as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. This interaction enhances the inhibitory effects of GABA, leading to anticonvulsant activity . Additionally, the compound can inhibit carbonic anhydrase II, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid include other quinazolinone derivatives such as:
Quinazolin-4(3H)-one: A basic scaffold for many biologically active compounds.
2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid: A derivative with a thioxo group instead of an oxo group at position 2.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets. This makes it a versatile compound for the development of new drugs with diverse biological activities.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)11-10(12)16/h1-4H,5H2,(H,11,16)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQGYSJFFRKGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373140 | |
Record name | (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78754-94-6 | |
Record name | (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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